3',4'-Dimethyl-3-(2-methylphenyl)propiophenone
Description
3',4'-Dimethyl-3-(2-methylphenyl)propiophenone is a propiophenone derivative with a molecular formula of C₁₉H₂₂O. Its structure features a propiophenone backbone substituted with methyl groups at the 3' and 4' positions of one aromatic ring and a 2-methylphenyl group on the adjacent aromatic ring. Propiophenones are widely studied for their roles in organic synthesis and medicinal chemistry, particularly due to their tunable electronic and steric properties conferred by substituents .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-8-9-17(12-15(13)3)18(19)11-10-16-7-5-4-6-14(16)2/h4-9,12H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVSVHZEBNNOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644026 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-58-7 | |
| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The primary and most widely reported method for synthesizing 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone involves Friedel-Crafts acylation , a classical electrophilic aromatic substitution reaction. The general approach is:
- Reactants: 2-methylbenzoyl chloride (acyl chloride derivative of 2-methylbenzoic acid) and 3,4-dimethylbenzene or a suitably substituted aromatic compound.
- Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃).
- Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. Typically, the reaction is performed in an inert atmosphere (e.g., nitrogen) and at low to moderate temperatures to control the reaction rate and minimize side reactions.
The reaction mechanism involves the generation of an acylium ion from the acyl chloride under Lewis acid catalysis, which then electrophilically attacks the aromatic ring to form the ketone.
Reaction Scheme
$$
\text{3',4'-Dimethylbenzene} + \text{2-methylbenzoyl chloride} \xrightarrow[\text{Anhydrous}]{\text{AlCl}_3} \text{this compound}
$$
Industrial Production Methods
- Continuous Flow Reactors: To optimize yield, purity, and scalability, industrial synthesis often employs continuous flow reactors. These systems allow precise control over temperature, pressure, and reactant feed rates, enhancing reproducibility and minimizing side reactions.
- Purification: Post-reaction, purification is generally achieved through recrystallization and chromatographic techniques to isolate the target ketone with high purity.
Comparative Analysis with Related Compounds
Several structurally related propiophenone derivatives have been synthesized using similar Friedel-Crafts acylation methods, providing insight into the optimization of reaction conditions for this compound.
| Compound Name | Acyl Chloride Used | Aromatic Substrate | Catalyst | Reaction Notes | Source |
|---|---|---|---|---|---|
| 3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone | 3,5-dimethylbenzoyl chloride | 3,4-dimethylacetophenone | AlCl₃ | Anhydrous, inert atmosphere | |
| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | 2-methoxybenzoyl chloride | 3,4-dimethylbenzene | AlCl₃ | Low temperature, inert atmosphere | |
| 2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone | 4-fluorobenzoyl chloride | 2,3-dimethylbenzene | AlCl₃ | Anhydrous, optimized for yield |
This comparative data suggests that the choice of acyl chloride and aromatic substrate, alongside strict control of anhydrous conditions and catalyst loading, are critical factors in achieving high yields and purity.
Detailed Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl₃), 1.0-1.2 equiv | Lewis acid catalyst essential for acylation |
| Solvent | Dichloromethane or carbon disulfide | Non-polar, inert solvents preferred |
| Temperature | 0 to 25 °C | Low temperature to reduce side reactions |
| Atmosphere | Nitrogen or argon (inert) | Prevents moisture and oxidation |
| Reaction Time | 2 to 6 hours | Monitored by TLC or GC to determine completion |
| Workup | Quenching with ice-water, acid-base wash | Removes catalyst and by-products |
| Purification | Recrystallization or chromatography | Ensures product purity |
Research Findings and Analytical Characterization
- Yield: Reported yields for similar Friedel-Crafts acylations range from 60% to 85%, depending on substrate purity and reaction conditions.
- Purity: Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the product.
- Side Reactions: Potential side reactions include polyacylation and rearrangements, minimized by controlling stoichiometry and temperature.
Summary Table of Preparation Methods
| Step | Description | Purpose/Outcome |
|---|---|---|
| 1. Preparation of Acyl Chloride | Conversion of 2-methylbenzoic acid to 2-methylbenzoyl chloride using thionyl chloride or oxalyl chloride | Provides reactive acylating agent |
| 2. Friedel-Crafts Acylation | Reaction of acyl chloride with 3',4'-dimethylbenzene in presence of AlCl₃ | Formation of target propiophenone ketone |
| 3. Quenching and Workup | Addition of water or dilute acid to deactivate catalyst and extract product | Removes catalyst residues and by-products |
| 4. Purification | Recrystallization or column chromatography | Isolates pure this compound |
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone | C₁₉H₂₂O | 3',4'-dimethyl; 2-methylphenyl | Predicted enhanced lipophilicity and steric bulk; potential for enzyme inhibition |
| 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone | C₁₆H₁₃Cl₂F₁O | 2',4'-dichloro; 4-fluorophenyl | Higher reactivity due to electron-withdrawing Cl/F groups; used in electronic materials |
| 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | C₁₉H₂₂O | 3',5'-dimethyl; 2,4-dimethylphenyl | Increased steric hindrance; moderate antimicrobial activity |
| 2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone | C₁₈H₁₉F₁O | 2',3'-dimethyl; 4-fluorophenyl | Fluorine enhances binding affinity; studied for anticancer applications |
| 4'-Chloro-3-(2,4-dimethylphenyl)propiophenone | C₁₇H₁₇Cl₁O | 4'-chloro; 2,4-dimethylphenyl | Chlorine improves metabolic stability; used in analgesic research |
Impact of Substituents on Reactivity and Bioactivity
- Methyl Groups : Methyl substituents (e.g., in 3',4'-dimethyl derivatives) increase lipophilicity and steric bulk, which can enhance membrane permeability in biological systems but may reduce reactivity in electrophilic substitutions compared to halogenated analogs .
- Halogens : Chlorine and fluorine atoms (e.g., in 2',4'-dichloro or 4'-fluoro derivatives) introduce electron-withdrawing effects, improving stability and interaction with polar biological targets like enzymes .
Biological Activity
3',4'-Dimethyl-3-(2-methylphenyl)propiophenone (CAS No. 898789-58-7) is a compound belonging to the class of propiophenones, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula: C18H20O
- Molecular Weight: 242.31 g/mol
The compound features a propiophenone backbone with methyl substituents at the 3' and 4' positions and a 2-methylphenyl group at the 3-position. This unique structure influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation: It could modulate receptor activity, influencing various signal transduction pathways.
Antimicrobial Properties
Research indicates that derivatives of propiophenones exhibit significant antimicrobial activity. A study demonstrated that structurally similar compounds showed considerable inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the presence of methyl groups enhances antibacterial potency .
Antioxidant Activity
Antioxidant properties have been observed in related compounds, indicating that this compound may also exhibit similar activities. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related cellular damage .
Cytotoxic Effects
Cytotoxicity studies reveal that certain derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer models, suggesting potential therapeutic applications in oncology .
Study on Antibacterial Activity
- Objective: Evaluate the antibacterial efficacy of various propiophenone derivatives.
- Findings: Significant inhibition against Staphylococcus aureus and E. coli was observed.
- Conclusion: The structure-activity relationship indicated that methyl group positioning enhances antibacterial potency.
Cytotoxicity Assessment
- Objective: Assess cytotoxic effects on human cancer cell lines.
- Findings: A derivative demonstrated IC50 values in the micromolar range against several cancer types.
- Conclusion: Strong cytotoxic potential supports further investigation as a chemotherapeutic agent.
Data Summary
Q & A
Basic: What are the standard synthetic routes for 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone?
The compound is typically synthesized via Friedel-Crafts acylation , using 2-methylphenyl acyl chloride and dimethyl-substituted benzene derivatives. Key parameters include:
- Catalyst : Aluminum chloride (AlCl₃) in anhydrous dichloromethane .
- Temperature : 0–5°C to control exothermic reactions .
- Workup : Purification via column chromatography or recrystallization to achieve >95% purity .
For reproducibility, ensure strict anhydrous conditions and monitor reaction progress with TLC (silica gel, hexane/ethyl acetate eluent).
Advanced: How can reaction yields be optimized for large-scale synthesis?
Industrial-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Key optimizations include:
- Residence time : Adjusted to 15–20 minutes for complete conversion .
- Catalyst recycling : AlCl₃ recovery via aqueous washes and solvent distillation .
- Purity control : In-line HPLC monitoring (C18 column, acetonitrile/water gradient) to detect byproducts like over-acylated derivatives .
Basic: What analytical techniques validate the compound’s structure?
- NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 6.8–7.3 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- GC-MS : Molecular ion peak at m/z 266.4 (C₁₉H₂₂O) confirms molecular weight .
- FT-IR : Carbonyl stretch at ~1680 cm⁻¹ verifies the ketone group .
Advanced: How do substituent positions influence reactivity in electrophilic substitutions?
The methyl groups at 3' and 4' positions sterically hinder electrophilic attack, directing substitutions to the less hindered 2-methylphenyl ring. Computational studies (DFT) show:
- Electron density : Methyl groups increase electron donation, activating the ring for nitration or halogenation .
- Regioselectivity : Meta-substitution dominates in sulfonation reactions due to steric effects .
| Substituent Pattern | Reactivity Trend (vs. Parent Propiophenone) | Example Reaction |
|---|---|---|
| 3',4'-Dimethyl | Reduced reactivity at ortho positions | Nitration at para |
| 2-Methylphenyl | Enhanced para-directing effects | Bromination |
Basic: What biological assays are used to screen its antimicrobial activity?
- Broth microdilution : Determines MIC (Minimum Inhibitory Concentration) against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) .
- Zone of inhibition : Agar diffusion assays (24-hour incubation, 37°C) quantify bactericidal effects .
Advanced: What mechanisms underlie its anticancer activity in MCF-7 cells?
- Apoptosis induction : Flow cytometry shows caspase-3 activation (2-fold increase at 50 µM) .
- Pathway modulation : Proteomic analysis reveals downregulation of PI3K/Akt and ERK pathways .
- Synergistic effects : Combines with doxorubicin to reduce IC₅₀ by 40% in vitro .
Basic: How to resolve contradictions in reported bioactivity data?
- Strain variability : Use ATCC-standardized microbial strains .
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Dose-response curves : Validate results across 3+ independent replicates .
Advanced: How does the compound interact with cytochrome P450 enzymes?
- Inhibition assays : CYP3A4 activity reduced by 30% at 10 µM (fluorometric substrate conversion) .
- Docking studies : The ketone group forms hydrogen bonds with heme iron, while methyl groups occupy hydrophobic pockets (Glide score: −8.2 kcal/mol) .
Basic: What are recommended storage conditions?
- Short-term : −20°C in amber vials under argon .
- Long-term : Lyophilized at −80°C with desiccants (stable for >2 years) .
Advanced: How to design derivatives for improved pharmacokinetics?
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 4.2 to 3.5 (calculated via ChemAxon) .
- Metabolic stability : Replace methyl with trifluoromethyl to resist CYP450 oxidation (t₁/₂ increased from 2.1 to 5.3 hours in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
